molecular formula C15H16ClNOS2 B2382430 3-(4-chlorophenyl)-N-isopropyl-5-(methylsulfanyl)-2-thiophenecarboxamide CAS No. 477857-94-6

3-(4-chlorophenyl)-N-isopropyl-5-(methylsulfanyl)-2-thiophenecarboxamide

Cat. No. B2382430
CAS RN: 477857-94-6
M. Wt: 325.87
InChI Key: QOJHXFVNFIJSMN-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-N-isopropyl-5-(methylsulfanyl)-2-thiophenecarboxamide (hereafter referred to as CIPT) is a synthetic molecule composed of two aromatic rings, an amide, and a sulfur-containing thiophene ring. CIPT has been studied for its potential applications in the fields of medicine and biochemistry due to its unique properties.

Scientific Research Applications

  • Chemical Reactivity and Properties : The 3-hydroxythiophene system, closely related to 3-(4-chlorophenyl)-N-isopropyl-5-(methylsulfanyl)-2-thiophenecarboxamide, shows unique chemical properties. 3-Hydroxythiophenes are less reactive to electrophiles compared to their pyrrole counterparts, but the 5-methylsulfanyl derivative demonstrates reactivity at the 2-position with certain reagents. This insight highlights the potential for specific chemical interactions and reactivity patterns in compounds like this compound (Hunter & Mcnab, 2010).

  • Synthetic Applications : In synthetic chemistry, compounds like this compound are used to create new chemical entities. For instance, the synthesis of N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide involves a reaction sequence where similar compounds are key intermediates. These synthetic routes are crucial for developing potential biological agents (Akbari et al., 2008).

  • Directed Metalation in Synthesis : Directed metalation techniques, involving the introduction of methylsulfanyl groups in compounds, have been employed for the synthesis of substituted benzo[b]thiophenes and naphthothiophenes. This approach can be applied to the synthesis and modification of compounds like this compound, offering a pathway for creating diversely substituted thiophene derivatives (Mukherjee et al., 2003).

  • Antimicrobial Activity : Schiff bases of thiophene derivatives, including structures similar to this compound, have been synthesized and evaluated for their antimicrobial activities. These studies provide a framework for assessing the potential biological activity of thiophene derivatives in medical and pharmaceutical research (Arora et al., 2013).

  • Density Functional Theory (DFT) Calculations : DFT calculations on 3-substituted thiophenes, including compounds like this compound, provide insight into their electronic states. Such studies are important for understanding the reactivity and potential applications of these compounds in materials science and electronics (Ando & Ueda, 2002).

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with various proteins and enzymes, influencing their function and leading to a range of biological effects .

Mode of Action

It is known that similar compounds can bind to multiple receptors, leading to changes in cellular processes . The interaction of the compound with its targets can lead to alterations in cellular functions, potentially contributing to its biological effects.

Biochemical Pathways

Similar compounds have been reported to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with multiple biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

A similar compound, “3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole” (cmi), has been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties could impact the bioavailability of the compound, influencing its biological effects.

Result of Action

Similar compounds have been reported to have diverse biological activities, suggesting that this compound may also have a range of molecular and cellular effects .

Action Environment

It is known that environmental factors can influence the action of similar compounds, potentially affecting their efficacy and stability .

properties

IUPAC Name

3-(4-chlorophenyl)-5-methylsulfanyl-N-propan-2-ylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNOS2/c1-9(2)17-15(18)14-12(8-13(19-3)20-14)10-4-6-11(16)7-5-10/h4-9H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJHXFVNFIJSMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=C(S1)SC)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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